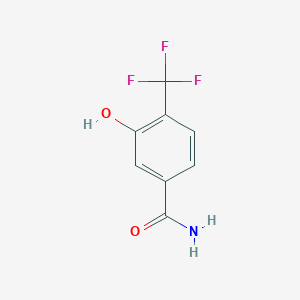

3-Hydroxy-4-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-hydroxy-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(12)14)3-6(5)13/h1-3,13H,(H2,12,14) |

InChI Key |

VMIFNAHHWXHSMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Trifluoromethyl Benzamide and Its Analogs

Classical and Contemporary Approaches to Benzamide (B126) Synthesis

The foundational challenge in synthesizing 3-Hydroxy-4-(trifluoromethyl)benzamide lies in the precise arrangement of its functional groups on the aromatic ring. The approaches to its synthesis can be logically dissected into three primary strategic considerations: the formation of the benzamide functional group, the introduction of the trifluoromethyl group, and the placement of the hydroxyl group.

Amide Bond Formation Strategies in Trifluoromethylated Benzamide Preparation

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. For a precursor like 3-hydroxy-4-(trifluoromethyl)benzoic acid, several reliable methods exist. The most classical approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Contemporary methods focus on direct catalytic amidation, which avoids the use of harsh stoichiometric reagents and minimizes waste. catalyticamidation.info These reactions often proceed via the activation of the carboxylic acid. Common coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the reaction between a carboxylic acid and an amine source under mild conditions. youtube.com

More advanced catalytic systems have also been developed. For instance, boronic acid derivatives have been shown to catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net Another approach involves the use of titanium(IV) chloride (TiCl₄) to mediate the one-pot condensation of carboxylic acids and amines. nih.gov These catalytic methods offer the advantage of being more atom-economical and environmentally benign.

| Amidation Method | Activating/Coupling Agent | Key Features | Typical Byproducts |

| Acyl Halide Route | Thionyl Chloride (SOCl₂), Oxalyl Chloride | High reactivity, well-established | HCl, SO₂, CO, CO₂ |

| Carbodiimide Coupling | DCC, EDC | Mild conditions, widely used in peptide synthesis | Dicyclohexylurea (DCU), EDC-urea adduct |

| Catalytic Amidation | Boronic Acids, ZrCl₄, TiCl₄ | Atom-economical, direct conversion | Water |

Regioselective Introduction of the Trifluoromethyl Group into Aromatic Systems

Introducing a trifluoromethyl (-CF₃) group onto an aromatic ring with high regioselectivity is a significant area of research in fluorine chemistry. nih.gov For a precursor lacking this group, such as 3-hydroxybenzoic acid, the directing effects of the existing substituents are paramount. The hydroxyl (-OH) group is an ortho-, para-director, while the carboxylic acid (-COOH) is a meta-director. In 3-hydroxybenzoic acid, these effects are synergistic, directing electrophilic substitution to the 4- and 6-positions.

Modern trifluoromethylation reactions often employ radical pathways. The development of reagents that can deliver a CF₃ radical or its synthetic equivalent under mild conditions has been a major advance. Visible-light-promoted photocatalysis, for example, can be used for the multiple trifluoromethylation of phenol (B47542) derivatives using trifluoromethyl iodide (CF₃I) as the source. chemistryviews.org The reaction mechanism may involve a single-electron transfer from a photoexcited phenoxide intermediate to the CF₃I. chemistryviews.org Such methods provide a powerful tool for achieving the desired C-H functionalization.

Synthetic Routes for Hydroxyl Group Incorporation at Specific Positions

The specific placement of a hydroxyl group on the benzamide scaffold can be accomplished either by starting with a hydroxylated precursor or by introducing it at a later synthetic stage. A common and robust strategy involves using a precursor where the hydroxyl group is protected, for instance, as a methoxy (B1213986) ether (-OCH₃). This protecting group is stable under many reaction conditions used for trifluoromethylation and amide formation.

A plausible synthetic route could start from 3-methoxybenzoic acid. Following trifluoromethylation at the 4-position and conversion of the carboxylic acid to the benzamide, the synthesis would conclude with the deprotection of the methoxy group. Cleavage of the methyl ether can be effectively achieved using strong acids like hydrogen bromide (HBr) in acetic acid, a standard procedure for converting aryl methyl ethers to phenols. prepchem.comchemicalbook.com This strategy prevents potential side reactions involving the acidic proton of the hydroxyl group during earlier steps.

Advanced Synthetic Techniques and Stereochemical Control

While this compound itself is an achiral molecule, advanced synthetic techniques are highly relevant for the preparation of its chiral analogs. These methods focus on achieving high levels of stereochemical control, which is crucial in fields like medicinal chemistry.

Asymmetric Synthesis and Chiral Resolution in Benzamide Chemistry

Asymmetric synthesis in the context of benzamides often targets atropisomers. These are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality. For a benzamide to be atropisomeric, it typically requires bulky substituents at the ortho-positions of the aromatic ring, which hinder free rotation around the aryl-carbonyl bond.

Catalytic asymmetric approaches to such molecules are an area of active research. For example, enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed electrophilic aromatic bromination. nih.gov This method introduces a bromine atom ortho to the amide group, creating the steric bulk necessary for axial chirality with high enantioselectivity. Although the target molecule lacks the necessary substitution for atropisomerism, this methodology could be applied to synthesize chiral analogs. Another important class of related chiral molecules are hydroxamic acids, which can act as chiral ligands in a variety of asymmetric transformations, including epoxidations. nih.govmdpi.com

Organocatalytic Applications in the Preparation of Hydroxy-Trifluoromethylbenzamides

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. In the context of benzamide synthesis, organocatalysts can be employed for the crucial amide bond-forming step.

Computational and experimental studies have explored the mechanisms of organocatalytic amidation. Guanidine-based catalysts like 1,5,7-triazabicyclododecene (TBD) and amidine-based catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the amidation of esters. acs.org These catalysts typically function by activating the amine or alcohol nucleophile. The development of organocatalytic methods for direct amidation of carboxylic acids is a significant goal, aiming to provide mild and environmentally friendly synthetic routes. researchgate.netmdpi.com Recent work has demonstrated Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents, showcasing the power of organocatalysis in creating complex, chiral amides. thieme-connect.de

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage |

| Guanidine Base | TBD | Amidation of Esters | Metal-free, activates nucleophile |

| Amidine Base | DBU | Amidation of Esters | Commercially available, effective base |

| Brønsted Acid | Chiral Phosphoric Acids | Atroposelective Amidation | High enantioselectivity, metal-free |

Spectroscopic Characterization Techniques for Novel Benzamide Derivatives

The structural elucidation of newly synthesized compounds like this compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure, identifying functional groups, and determining the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. Based on the substituent effects, the proton at position 2 would likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet. The amide (-CONH₂) protons typically appear as two broad singlets due to restricted rotation around the C-N bond, although they can sometimes coalesce into a single broad signal. niscpr.res.in The hydroxyl (-OH) proton also appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show eight distinct signals. A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). researchgate.net This one-bond carbon-fluorine coupling constant is typically large, around 272 Hz. researchgate.net The aromatic carbons also show smaller couplings to the fluorine atoms (²,³,⁴JCF). rsc.orgbeilstein-journals.org The carbonyl carbon of the amide group typically appears in the range of 165-170 ppm.

The following table summarizes the predicted NMR data for this compound based on known substituent effects and data from analogous compounds. journals.co.za

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The spectra for this compound would exhibit characteristic bands corresponding to its functional groups.

The IR spectrum of a primary amide like benzamide shows two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the -NH₂ group. nist.govnist.gov A strong absorption band, known as the Amide I band, appears around 1640-1680 cm⁻¹ and is primarily due to the C=O stretching vibration. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, is found near 1600 cm⁻¹. researchgate.net The broad O-H stretching vibration of the hydroxyl group is expected between 3200-3600 cm⁻¹. Strong C-F stretching vibrations for the CF₃ group are typically observed in the 1100-1300 cm⁻¹ region. nist.gov Aromatic C-H and C=C stretching bands will also be present. nih.gov

The following table details the expected vibrational frequencies.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₈H₆F₃NO₂), the monoisotopic mass is approximately 205.035 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 205. The primary fragmentation pathway for aromatic amides typically involves the cleavage of the amide bond. nih.gov A common fragmentation is the loss of the amino radical (•NH₂) to form a stable resonance-stabilized benzoyl cation. researchgate.net This would result in a significant fragment ion at m/z 188. Further fragmentation of the benzoyl cation often involves the loss of a neutral carbon monoxide (CO) molecule, which would lead to another fragment ion. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the fragmentation pathways. acs.org

The table below outlines the expected major ions in the mass spectrum.

Structure Activity Relationship Sar Studies of 3 Hydroxy 4 Trifluoromethyl Benzamide and Its Analogs

Influence of the Trifluoromethyl Group on Biological Activity

Electronic and Steric Effects of the Trifluoromethyl Moiety

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the phenyl ring primarily through a negative inductive effect (-I). mdpi.com This strong electron-withdrawing nature can influence the acidity of the neighboring hydroxyl group and the electron density of the aromatic ring, which in turn can affect interactions with biological targets. mdpi.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent substituent for enhancing electrostatic or hydrogen bonding interactions with receptor sites. mdpi.com

From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is considered a bioisostere of a methyl group, albeit with a larger van der Waals radius. This increased bulk can provide enhanced hydrophobic interactions within a receptor's binding pocket, potentially leading to improved affinity and selectivity. mdpi.com The steric profile of the CF3 group can also influence the preferred conformation of the molecule, which has direct implications for its biological activity.

Impact on Lipophilicity and Membrane Permeation Characteristics

A hallmark of the trifluoromethyl group is its ability to increase the lipophilicity of a molecule. mdpi.com This enhanced lipophilicity, often quantified by a positive Hansch π value, can lead to improved absorption and distribution, including better penetration of biological membranes such as the blood-brain barrier. mdpi.com Improved membrane permeation is a critical factor for drugs targeting intracellular proteins or the central nervous system. However, it is important to note that the relationship between trifluoromethylation and lipophilicity can be complex and context-dependent.

Contribution of the Hydroxyl Group to Ligand-Receptor Interactions and Selectivity

The hydroxyl (-OH) group at the 3-position of the benzamide (B126) ring is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. As both a hydrogen bond donor and acceptor, the hydroxyl group can form strong and directional interactions with amino acid residues in a receptor's binding site, such as aspartate, glutamate, serine, and threonine. These interactions are often pivotal for anchoring the ligand in the correct orientation for optimal binding and subsequent biological response.

The position of the hydroxyl group is critical. Studies on various classes of compounds have demonstrated that the specific placement of a hydroxyl group can significantly impact binding affinity and selectivity. nih.gov For instance, the removal or relocation of a critical hydroxyl group often leads to a substantial loss of potency, underscoring its importance in molecular recognition.

Effects of Substituents on the Benzamide Moiety on Biological Potency

The biological activity of 3-Hydroxy-4-(trifluoromethyl)benzamide can be further modulated by introducing various substituents on the benzamide nitrogen or the aromatic ring. SAR studies on related benzamide series have provided valuable insights into how different functional groups can influence potency.

For instance, in a series of benzamide derivatives targeting SARS-CoV PLpro, it was found that the nature of the substituent on the benzamide nitrogen was critical for activity. While aromatic substituents were well-tolerated, aliphatic groups of similar size and lipophilicity resulted in inactive compounds, suggesting the importance of specific π-π or hydrophobic interactions. nih.gov

The following table illustrates a hypothetical SAR for N-substituted analogs of this compound, based on general principles observed in related compound series.

| Analog | R-Group (on Benzamide Nitrogen) | Hypothetical IC50 (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | -H | 500 | Baseline activity of the primary amide. |

| 2 | -CH3 | 350 | Small alkyl group may provide minor favorable hydrophobic interactions. |

| 3 | -CH2CH3 | 400 | Slightly larger alkyl group may introduce minor steric hindrance. |

| 4 | -Phenyl | 100 | Potential for favorable π-π stacking or hydrophobic interactions in the binding pocket. |

| 5 | -4-Fluorophenyl | 80 | Electron-withdrawing fluorine may enhance binding through favorable electrostatic interactions. |

| 6 | -4-Methoxyphenyl | 120 | Electron-donating group may be less favorable for binding in this position. |

Conformational Dynamics and Their Implications for SAR

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, including the bond between the phenyl ring and the amide carbonyl group, and the C-N amide bond.

The planarity of the benzamide unit can be influenced by the presence of substituents. While the amide bond itself has a high degree of double bond character and is generally planar, the torsion angle between the phenyl ring and the amide plane can vary. Crystal structure analyses of related benzamides have shown that this torsion angle can be influenced by crystal packing forces and intramolecular interactions. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Dynamics SimulationsSpecific molecular docking or molecular dynamics studies investigating the binding affinity and interaction of 3-Hydroxy-4-(trifluoromethyl)benzamide with any biological targets have not been found.

The exploration of this compound through these computational methods presents a clear opportunity for future research to characterize its fundamental properties and evaluate its potential for various applications.

Prediction of Ligand-Protein Binding Modes and Affinities

There are no published studies that predict the ligand-protein binding modes and affinities of this compound with any specific biological targets. Consequently, there is no data available on its binding energy, dissociation constants (K_d), or inhibition constants (K_i) derived from computational methods.

Identification of Key Amino Acid Residues Involved in Binding Interactions

As there are no available studies on the binding of this compound to any protein, the key amino acid residues involved in potential binding interactions have not been identified.

Energetic Analysis of Protein-Ligand Complexes

No energetic analyses of protein-ligand complexes involving this compound have been reported. This includes a lack of data from methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

The development and application of QSAR models are instrumental in predicting the biological activities of chemical compounds. However, no QSAR models have been specifically developed for or include this compound in their training or test sets.

Development of QSAR Models for Various Biological Endpoints

There is no information available regarding the development of QSAR models for any biological endpoints, such as therapeutic activity or toxicity, that specifically feature this compound.

Correlation of Molecular Descriptors with Biological Activity

Due to the absence of QSAR studies, there are no established correlations between the molecular descriptors (e.g., topological, electronic, or steric properties) of this compound and any measured biological activity.

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Profiles and Mechanisms

Dihydroorotate Dehydrogenase (DHODH):

While direct inhibitory data for 3-Hydroxy-4-(trifluoromethyl)benzamide against Dihydroorotate Dehydrogenase (DHODH) is not extensively documented in publicly available research, the structurally related trifluoromethylphenyl pharmacophore is a key feature in known DHODH inhibitors. For instance, Teriflunomide, the active metabolite of Leflunomide, is a well-characterized inhibitor of DHODH. monarchinitiative.org Teriflunomide, chemically known as (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, shares the N-(4-(trifluoromethyl)phenyl) moiety with the compound of interest. usp.org

Teriflunomide acts as a non-competitive, reversible inhibitor of mitochondrial DHODH, an enzyme crucial for the de novo synthesis of pyrimidines. nih.gov This inhibition leads to a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis. nih.gov The inhibitory constant (Kd) for Teriflunomide against DHODH has been reported to be 12 nM.

Another potent DHODH inhibitor, Brequinar, also underscores the importance of aromatic structures in binding to the enzyme, although it does not share the specific trifluoromethylbenzamide scaffold. nih.govmedchemexpress.comresearchgate.net The exploration of analogues of these established inhibitors provides a rationale for investigating the potential DHODH inhibitory activity of this compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD):

There is currently no direct scientific literature available detailing the inhibitory activity of this compound against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in insulin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Research into benzamide (B126) derivatives has revealed their potential as PTP1B inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on various benzamido and benzoyl derivatives have demonstrated that modifications to the benzamide core can significantly impact inhibitory potency and selectivity. nih.govnih.gov While specific data for this compound is not available, studies on related structures suggest that the benzamide scaffold can serve as a foundation for developing PTP1B inhibitors. nih.gov For example, the introduction of hydrophobic groups like trifluoromethyl has been explored in the design of PTP1B inhibitors to enhance binding affinity. acs.org

The trifluoromethylbenzamide scaffold is a recognized pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors. GlyT1 regulates the concentration of glycine in the synaptic cleft, and its inhibition can modulate N-methyl-D-aspartate (NMDA) receptor activity, making it a target for neurological and psychiatric disorders. nih.govcell.com

Several potent and selective GlyT1 inhibitors feature a trifluoromethylbenzamide moiety. A notable example is SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide), which is a non-sarcosine-based, competitive, and reversible inhibitor of GlyT1. nih.govcell.com The presence of the trifluoromethyl group on the benzamide ring is a common feature among a class of GlyT1 inhibitors. researchgate.net

The inhibitory activities of some trifluoromethylbenzamide derivatives against GlyT1 are presented in the table below. It is important to note that these are structurally related compounds and not this compound itself.

| Compound | Structure | Inhibitory Activity (IC50) | Mode of Inhibition |

|---|---|---|---|

| SSR504734 | 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide | Not specified in provided search results | Competitive, Reversible |

| N-methyl-SSR504734 | 2-chloro-N-[(S)-phenyl[(2S)-N-methylpiperidin-2-yl]-methyl]-3-trifluoromethyl benzamide | Not specified in provided search results | Competitive, Reversible |

| RG1678 | [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone | Not specified in provided search results | Potent and Selective |

These findings suggest that the this compound structure possesses a key pharmacophoric element for potential GlyT1 inhibitory activity.

Trifluoromethyl-substituted benzamide derivatives have been investigated as inhibitors of various protein kinases. A patent for trifluoromethyl substituted benzamides describes their potential as inhibitors of kinases such as c-Abl, Flt-3, KDR, c-Src, c-Kit, and FGFR-1. google.com While this patent does not specifically mention this compound, it establishes the relevance of the trifluoromethyl benzamide scaffold in kinase inhibition.

Research on other benzamide derivatives has also shown activity against tyrosine kinases. For instance, certain 4-hydroxycinnamamide derivatives have demonstrated potent and specific inhibition of the epidermal growth factor (EGF) receptor tyrosine kinase. nih.gov The position of substituents on the benzamide ring has been shown to be critical for inhibitory activity against some tyrosine kinases. mdpi.com These findings support the potential for this compound to exhibit activity against one or more tyrosine kinases, although direct experimental evidence is needed.

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and natural products, making them attractive targets for novel antibiotics. acs.orgnih.gov While various classes of compounds have been explored as PPTase inhibitors, there is no specific information in the reviewed literature indicating that this compound has been evaluated for its inhibitory activity against bacterial PPTase. acs.orgnih.govresearchgate.netresearchgate.net

Based on a comprehensive search for scientific literature, there is currently no available in vitro research data for the specific biological activities of the chemical compound This compound as outlined in the requested article structure.

Searches for this exact compound did not yield any studies detailing its effects on:

Cholinesterases (Acetylcholinesterase, Butylcholinesterase) or Carbonic Anhydrase.

Specific Gram-positive bacteria such as Staphylococcus aureus, MRSA, Enterococcus faecalis, or VRE.

Specific Gram-negative bacteria including Pseudomonas aeruginosa, Mycobacterium tuberculosis, or M. smegmatis.

Fungal pathogens like Aspergillus niger or Candida albicans.

In vitro cytotoxicity against the human cancer cell lines PC3, HT-29, SKNMC, A-549, MCF-7, or HL-60.

While research exists for structurally related compounds, such as other benzamide derivatives, salicylanilides, and molecules containing trifluoromethyl groups, the strict requirement to focus solely on This compound prevents the inclusion of that data. Therefore, it is not possible to generate the requested scientific article with accuracy and adherence to the provided outline.

Antiproliferative and Anticancer Properties

Mechanistic Studies on Cellular Pathways

Research into benzamide derivatives has revealed significant interactions with key cellular pathways involved in stress responses and cell fate.

Unfolded Protein Response (UPR) Suppression: The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov When misfolded proteins accumulate, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR). nih.govnih.gov This response aims to restore normal function but can trigger cell death if the stress is prolonged or severe. nih.govnih.gov A hydroxybenzamide derivative, 3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (referred to as WO3i), has been identified as a potent protector of pancreatic β-cells against ER stress. researchgate.net This compound was shown to suppress the activation of all three major UPR pathways—ATF6, IRE1α, and PERK. researchgate.net By inhibiting these pathways, WO3i reduces the expression of CHOP, a key mediator of ER stress-induced apoptosis. researchgate.net

NFκB Inhibition: The nuclear factor kappa B (NFκB) pathway is a central regulator of inflammation. Certain N-substituted benzamide analogues, such as 3-chloroprocainamide (declopramide), have been shown to possess anti-inflammatory effects by inhibiting NFκB activity. nih.gov

Mitochondria Transmembrane Potential Modulation: The mitochondrial membrane potential (ΔΨm) is crucial for maintaining the proper function of mitochondria, including ATP synthesis. nih.govnih.gov A sustained drop or rise in ΔΨm can lead to cellular damage and has been implicated in various pathologies. nih.govnih.gov While the direct effect of this compound on ΔΨm is not detailed in the available literature, related N-substituted benzamides are known to trigger apoptosis through mitochondria-associated pathways. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged cells. N-substituted benzamides like declopramide have been demonstrated to induce apoptosis in murine and human cell lines. nih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade. nih.gov This process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the derivative WO3i was shown to suppress the activation of apoptotic genes and the cleavage of caspase-3 and PARP in pancreatic β-cells under ER stress. researchgate.net

| Cellular Pathway | Effect of Benzamide Derivatives | Investigated Compound(s) | Reference |

| Unfolded Protein Response (UPR) | Suppression of ATF6, IRE1α, and PERK pathways | 3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (WO3i) | researchgate.net |

| NFκB Pathway | Inhibition of activity | 3-chloroprocainamide (declopramide) | nih.gov |

| Apoptosis | Induction via cytochrome c release and caspase-9 activation | 3-chloroprocainamide (declopramide) | nih.gov |

| Apoptosis | Suppression of apoptotic gene activation | 3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (WO3i) | researchgate.net |

Other Investigated Biological Activities

Antidiabetic Potential and Related Target Modulation

The potential for benzamide derivatives in the treatment of diabetes has been an area of active research. Glucokinase activators are a target for treating type 2 diabetes mellitus as they lower blood glucose and increase insulin secretion. nih.gov Various benzamide derivatives have been synthesized and evaluated for their glucokinase activation activity, with some showing considerable antihyperglycemic effects in animal models. nih.gov Specifically, the compound 3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (WO3i) demonstrated protective activity for pancreatic β-cells against ER stress, a key factor in the development of diabetes. researchgate.net This protective effect, with an EC50 of 0.19 μM, suggests a promising modality for developing treatments for diabetes. researchgate.net

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various hydroxybenzamide and related structures has been assessed through several in vitro assays.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of compounds to act as free radical scavengers. researchgate.netmdpi.com While specific data for this compound is not available, other amide derivatives of 3,4,5-trihydroxyphenylacetic acid have shown potent radical scavenging activity, in some cases greater than vitamin C. nih.gov Similarly, synthetic 3-hydroxyflavone analogues have demonstrated significant DPPH radical scavenging activity. manipal.eduresearchgate.net

Hydrogen Peroxide and Nitric Oxide Scavenging: Hydrogen peroxide (H₂O₂) is a reactive oxygen species implicated in inflammatory processes. nih.gov Studies on non-steroidal anti-inflammatory drugs (NSAIDs) have shown that many possess H₂O₂ scavenging activity. nih.gov Benzoate derivatives have also been identified as effective H₂O₂ scavengers. mdpi.com Nitric oxide (NO) is a signaling molecule that can contribute to inflammation at high levels. dovepress.com Certain flavonoids have been shown to have an inhibitory effect on nitric oxide production in macrophage-like cells. researchgate.net The ability of flavonoids to scavenge superoxide anions can also increase the bioavailability of NO, which is crucial for vascular function. nih.gov

| Antioxidant Assay | Findings for Related Compounds | Reference |

| DPPH Radical Scavenging | Amide derivatives of 3,4,5-trihydroxyphenylacetic acid showed potent activity. | nih.gov |

| Hydrogen Peroxide Scavenging | NSAIDs and benzoate derivatives demonstrate scavenging activity. | nih.govmdpi.com |

| Nitric Oxide Production Inhibition | Flavonoids have shown inhibitory effects on NO production. | researchgate.net |

Ligand Activity at Sigma-1 Protein Receptors

The sigma-1 receptor (σ1R) is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. nih.govwikipedia.org It is involved in modulating calcium signaling and plays a role in neuroprotection and neuroinflammation, making it a promising drug target for central nervous system disorders. nih.govnih.gov Research has focused on designing and synthesizing novel benzamide derivatives to act as ligands for this receptor. nih.govnih.gov Through pharmacomodulation of a previously identified benzamide-based σ1R ligand, new derivatives have been created with optimized affinity, selectivity, and safety profiles. nih.gov Functional assays have confirmed the agonist activity of key benzamide derivatives at the sigma-1 receptor. nih.gov

Derivatives and Analogs of 3 Hydroxy 4 Trifluoromethyl Benzamide in Academic Research

Systematic Synthesis and Biological Evaluation of Substituted Benzamide (B126) Analogs

There is a lack of specific studies detailing the systematic synthesis and biological evaluation of a series of substituted benzamide analogs derived directly from 3-Hydroxy-4-(trifluoromethyl)benzamide. In broader contexts, research on other benzamide-containing molecules demonstrates that substitutions on the phenyl ring can significantly influence biological activity. For instance, the introduction of various functional groups can alter the compound's affinity for biological targets and its pharmacokinetic properties.

In related research concerning 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, it was found that phenyl C-region derivatives generally exhibited better antagonism for the hTRPV1 receptor than their pyridine counterparts nih.gov. This highlights how modifications to the core structure can modulate biological effects. Similarly, studies on N-substituted benzamide derivatives as potential antitumor agents have shown that the nature and position of substituents on the phenyl ring are critical for their anti-proliferative activity.

A hypothetical systematic study on this compound analogs would likely involve modifying the hydroxyl and amide groups or introducing additional substituents onto the aromatic ring to explore the structure-activity relationships (SAR). Such a study would aim to identify key structural features that enhance or diminish a particular biological effect.

Design and Assessment of Hybrid Molecules Incorporating the Trifluoromethylated Benzamide Core

The strategy of creating hybrid molecules by combining pharmacophores from different bioactive compounds is a common approach in drug discovery to develop agents with improved or multi-target activity. However, there is no specific research available on the design and assessment of hybrid molecules that explicitly incorporate the this compound core.

The conceptual framework for such research can be drawn from studies on other molecular hybrids. For example, the design of hybrid drugs for inflammatory targets has involved integrating benzimidazole scaffolds with a phthalimide subunit to create molecules with multi-target profiles against enzymes like COX and LOX, as well as inhibiting TNF-α nih.gov. Another study detailed the synthesis of hybrid molecules with an imidazole-1,3,4-thiadiazole core for potential antiprotozoal activity, demonstrating the principle of molecular hybridization mdpi.com.

A theoretical design of a hybrid molecule involving this compound could involve linking it to another pharmacophore known to have a complementary biological activity, thereby potentially creating a synergistic effect or a novel therapeutic profile. The assessment of such a hybrid would involve extensive biological assays to validate its intended activity and to understand its mechanism of action.

Importance of Stereochemical Configuration in Derivative Design and Biological Response

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as different stereoisomers can have distinct interactions with biological targets. While this is a fundamental principle in medicinal chemistry, there are no specific studies in the available literature that investigate the stereochemical configuration of derivatives of this compound and its impact on their biological response.

For other classes of compounds, the importance of stereochemistry is well-documented. For instance, research on thiobenzamide influenza fusion inhibitors has shown that the axial disposition of the thioamide moiety is essential for potent inhibitory activity researchgate.net. This underscores that the three-dimensional arrangement of atoms in a molecule can be a critical determinant of its biological function.

Should chiral centers be introduced into derivatives of this compound, it would be imperative to synthesize and evaluate the individual stereoisomers. This would allow for a clear understanding of how the spatial orientation of different parts of the molecule affects its interaction with its biological target, potentially leading to the identification of a more potent and selective enantiomer.

Future Research Directions and Unaddressed Challenges

Innovations in Synthetic Methodologies for Enhanced Accessibility and Scalability

A significant hurdle in the exploration of novel chemical entities is often the accessibility and scalability of their synthesis. For 3-Hydroxy-4-(trifluoromethyl)benzamide and its analogs, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Current synthetic approaches to trifluoromethylated benzamides can involve multi-step processes with harsh reagents and challenging purifications. Innovations in this area could include the development of novel catalytic systems for the direct and regioselective trifluoromethylation and amidation of aromatic rings. For instance, advancements in late-stage C-H functionalization could provide more direct routes to these compounds, minimizing the need for pre-functionalized starting materials.

Furthermore, the adoption of flow chemistry techniques could offer significant advantages in terms of scalability, safety, and reproducibility. A continuous-flow process for the synthesis of this compound could enable the rapid production of a library of derivatives for biological screening.

Table 1: Potential Innovations in Synthetic Methodologies

| Synthetic Challenge | Potential Innovative Approach | Expected Advantages |

| Multi-step synthesis | Late-stage C-H functionalization | Reduced step count, increased efficiency |

| Harsh reaction conditions | Novel catalytic systems (e.g., photoredox catalysis) | Milder conditions, improved functional group tolerance |

| Scalability and safety | Flow chemistry | Enhanced safety, better scalability, improved reproducibility |

| Purification challenges | Solid-phase synthesis or catch-and-release purification | Simplified purification, potential for automation |

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

The integration of computational chemistry is now an indispensable part of modern drug discovery. For this compound, a range of in silico techniques can be employed to accelerate the design and optimization of new drug candidates.

Future research should leverage computational tools for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to various biological targets, providing insights for structural modifications. mdpi.comscispace.com Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key physicochemical properties that govern the biological activity of this class of compounds. researchgate.net

Virtual screening of large compound libraries, based on the this compound scaffold, can be performed to identify new hits for specific biological targets. researchgate.netresearchgate.net Machine learning and artificial intelligence algorithms are also emerging as powerful tools for predicting the biological activity and toxicity of novel compounds, which can help in prioritizing the synthesis of the most promising candidates.

Table 2: Application of Computational Techniques

| Computational Technique | Application in Research | Potential Outcome |

| Molecular Docking | Predicting binding modes to target proteins | Rational design of more potent inhibitors |

| Molecular Dynamics | Simulating protein-ligand interactions over time | Understanding binding stability and conformational changes |

| QSAR | Correlating chemical structure with biological activity | Identifying key structural features for activity |

| Virtual Screening | Screening large libraries of virtual compounds | Discovery of novel hits with desired activity |

| Machine Learning/AI | Predicting ADMET properties | Early identification of compounds with favorable pharmacokinetic and safety profiles |

Exploration of Novel Biological Targets and Polypharmacology Approaches

While some benzamide (B126) derivatives are known to possess antimicrobial and anticancer activities, the full biological potential of this compound remains largely untapped. ontosight.ai Future research should aim to identify and validate novel biological targets for this compound and its analogs.

High-throughput screening of this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic opportunities. Target identification and deconvolution strategies, such as affinity chromatography and activity-based protein profiling, can be employed to elucidate the mechanism of action of any identified bioactive compounds. frontiersin.orgrsc.orgufl.edu

Furthermore, the concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold, with its potential for diverse interactions, is well-suited for the development of polypharmacological agents. Future studies could focus on designing derivatives that modulate multiple targets within a disease-related pathway.

Methodologies for Investigating Complex Biological Interactions Beyond In Vitro Systems

Translating promising in vitro results into in vivo efficacy is a major challenge in drug development. To bridge this gap, future research on this compound should incorporate more physiologically relevant model systems.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more accurate representation of the in vivo environment compared to traditional 2D cell cultures. nih.govnih.govsigmaaldrich.comcorning.com These models can be used to assess the efficacy and toxicity of this compound derivatives in a more complex, tissue-like context. For example, tumor organoids derived from patients could be used for personalized medicine approaches. sigmaaldrich.comcorning.com

Moreover, advanced in vivo imaging techniques can be utilized to study the biodistribution and target engagement of these compounds in living organisms. The development of probes based on the this compound structure could enable the visualization of its interactions with biological targets in real-time.

Table 3: Advanced Methodologies for Biological Investigation

| Methodology | Application | Advantage over Traditional Methods |

| 3D Spheroid Cultures | Efficacy and toxicity testing | More accurately mimics tumor microenvironment |

| Organoid Models | Disease modeling and personalized medicine | Better recapitulates organ-level physiology |

| In Vivo Imaging | Studying biodistribution and target engagement | Provides real-time information in a living organism |

| CRISPR-Cas9 Gene Editing | Target validation and mechanism of action studies | Precise genetic manipulation to confirm drug targets |

By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.